(4-Bromophenyl)-(2,3-difluorophenyl)methanone
Overview
Description
“(4-Bromophenyl)-(2,3-difluorophenyl)methanone” is a chemical compound with the molecular formula C13H8BrFO2. It has a molecular weight of 279.11 . This compound belongs to the class of organic compounds known as benzophenones, which are characterized by a ketone attached to two phenyl groups .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as X-ray crystallography. The structure of a related compound was found to be triclinic with space group P-1, and the new pyrrole ring in the crystal structure was found to be planar.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 244.0±23.0 °C at 760 mmHg, a vapor pressure of 0.0±0.5 mmHg at 25°C, and an enthalpy of vaporization of 48.1±3.0 kJ/mol . It also has a flash point of 105.6±9.9 °C .Scientific Research Applications
Methanol as a Resource
Methanol, an abundant gas, is used in various applications including energy systems, heating, and transport. Methanotrophs, bacteria that utilize methane as their sole carbon source, have shown potential in generating value from methane through the production of biopolymers, lipids, and enzymes among others. These applications illustrate the broad utility of methanol and related compounds in biotechnological applications, potentially hinting at the versatile roles compounds like “(4-Bromophenyl)-(2,3-difluorophenyl)methanone” could play in similar contexts (Strong et al., 2015).
Phosphonic Acid Applications
The phosphonic acid group is used across various applications due to its structural analogy with the phosphate moiety. Its roles range from drug development to the design of hybrid materials and surface functionalization. This breadth of application showcases the importance of functional groups in chemistry, providing context for the potential utility of specific compounds like “this compound” in similar diverse fields (Sevrain et al., 2017).
Direct Methanol Fuel Cells
The study of methanol crossover in direct methanol fuel cells (DMFCs) highlights the limitations and potential improvements in using methanol for energy production. Understanding the behavior of methanol in these systems provides insights into the challenges and innovations in using organic compounds for sustainable energy solutions, possibly including derivatives of methanol or structurally related compounds (Heinzel & Barragán, 1999).
Synthesis and Applications
The practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl and the exploration of its applications, including in pharmaceuticals, highlights the importance of synthetic methodologies in creating and utilizing organic compounds for a range of applications. This underscores the potential for synthesizing and applying compounds like “this compound” in various scientific and industrial contexts (Qiu et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
(4-bromophenyl)-(2,3-difluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2O/c14-9-6-4-8(5-7-9)13(17)10-2-1-3-11(15)12(10)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXODCOVOBZUDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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